molecular formula C20H18N4OS B6477897 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2640898-04-8

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B6477897
CAS No.: 2640898-04-8
M. Wt: 362.4 g/mol
InChI Key: JNJFCQCILUESEL-UHFFFAOYSA-N
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Description

N-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide ( 2640898-04-8) is a synthetic organic compound with a molecular formula of C20H18N4OS and a molecular weight of 362.45 g/mol. This reagent features a unique molecular architecture that incorporates two privileged pharmacophores in medicinal chemistry: a 1,3-benzothiazole unit and a 1-methyl-1H-pyrazole ring, linked through a flexible ethyl carboxamide spacer . The presence of both benzothiazole and pyrazole motifs is of significant interest for early-stage research. Benzothiazoles are recognized as substructures in compounds with a broad spectrum of biological activities, including potential applications as central muscle relaxants, antidiabetics, antivirals, and in the management of neurodegenerative disorders and cancer . Similarly, pyrazole derivatives are well-documented in scientific literature for their wide range of pharmacological properties, such as anti-microbial, anti-inflammatory, anti-tubercular, and anticancer activities . The specific combination of these rings in a single molecule makes this compound a valuable chemical tool for probing new biological targets and for use in structure-activity relationship (SAR) studies in drug discovery platforms. Researchers can utilize this compound as a building block for further chemical elaboration or as a reference standard in bio-screening assays. This product is provided for research purposes and is explicitly classified as For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment and dispose of it in accordance with local regulations for hazardous waste.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-24-17(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)20-23-16-4-2-3-5-18(16)26-20/h2-9,11,13H,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFCQCILUESEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a benzothiazole moiety , and an ethyl group attached to a phenyl ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of the Benzothiazole Group : This can be achieved through various coupling reactions.
  • Final Carboxamide Formation : The final step involves the conversion of an intermediate to the carboxamide form.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 µM against various cancer cell lines, demonstrating potent cytotoxic effects . The pyrazole moiety is essential for this activity, as it enhances interaction with cancer-related targets.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenases (COX-1 and COX-2), which play critical roles in inflammatory processes. In vitro studies have shown that certain derivatives exhibit moderate inhibition against these enzymes, suggesting potential therapeutic applications in inflammatory diseases .

The primary target for this compound is believed to be Nicotinamide phosphoribosyltransferase (NAMPT) , which is involved in the NAD+ salvage pathway. Interaction with NAMPT may influence cellular metabolism and aging processes, highlighting its potential in metabolic disorders.

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismIC50 RangeReferences
AnticancerVarious cancer cell lines1.82 - 5.55 µM
Anti-inflammatoryCOX-1 and COX-2Moderate Inhibition
Metabolic RegulationNAMPTNot specified

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Anticancer Study : A series of pyrazole derivatives were tested against human cancer cell lines with promising results indicating significant cytotoxicity compared to standard treatments .
  • Inflammation Research : Another study explored the anti-inflammatory effects of similar benzothiazole compounds, revealing their potential as COX inhibitors and their implications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazoleamide Antimalarial Agents (e.g., PA21A050)

PA21A050 (N-(4-(4-chloro-2-fluorophenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetamide) shares a pyrazoleamide backbone but replaces benzothiazole with a benzimidazole group. Key differences include:

  • Substituents : PA21A050’s trifluoromethyl and isopropyl groups enhance lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility.
  • Biological Activity : PA21A050 targets erythrocyte Na+ homeostasis in malaria, whereas the benzothiazole moiety in the target compound may favor interactions with thiol-containing enzymes or ion channels.
Table 1: Physicochemical Comparison
Property Target Compound PA21A050
Molecular Weight ~407 g/mol ~526 g/mol
cLogP (Predicted) 3.2 4.8
Hydrogen Bond Acceptors 5 7
Key Functional Groups Benzothiazole, Pyrazole Benzimidazole, CF3, i-Pr

Thienopyrimidine-Based Pyrazoloacetamides (e.g., Compound 4c)

Compound 4c (N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide) incorporates a thienopyrimidine core instead of benzothiazole. Key distinctions:

  • Core Heterocycle: Thienopyrimidine offers a larger π-conjugated system, enhancing interactions with kinase ATP pockets.
  • Substituents : The tert-butyl group in 4c improves metabolic stability but increases molecular weight (~575 g/mol vs. ~407 g/mol for the target compound).
  • Synthetic Complexity: Thienopyrimidine synthesis requires multi-step heterocyclic annulation, whereas benzothiazole is simpler to functionalize.

Temano-grel (Platelet Aggregation Inhibitor)

Temano-grel (3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) shares a pyrazole-phenyl scaffold but uses a morpholine-ethoxy linker and methoxybenzamide group.

  • Target Specificity: Temano-grel’s morpholine group may target platelet ADP receptors, while the benzothiazole in the target compound could modulate cysteine proteases or ROS pathways.

Benzothiazole-Thiophene Hybrids (e.g., C16H12N4OS2)

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide replaces the phenethyl-pyrazole group with a methylthiophene substituent.

  • Electronic Effects : Thiophene’s electron-rich nature may reduce the carboxamide’s hydrogen-bonding strength compared to the target compound’s pyrazole-phenyl group.
  • Lipophilicity: The thiophene moiety increases cLogP (~3.8 vs.

Preparation Methods

Synthesis of 1,3-Benzothiazole-2-carboxylic Acid

The benzothiazole core is typically constructed via cyclization of 2-aminothiophenol with carbonyl sources. For example:

2-Aminothiophenol+PhCOClpyridine1,3-Benzothiazole-2-carbonyl chloride(Yield: 72–85%)[4]\text{2-Aminothiophenol} + \text{PhCOCl} \xrightarrow{\text{pyridine}} \text{1,3-Benzothiazole-2-carbonyl chloride} \quad \text{(Yield: 72–85\%)}

Alternative methods employ oxidative cyclization using iodine or hypervalent iodine reagents to form the thiazole ring.

Synthesis of 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine

This intermediate is accessible through two pathways:

Pathway A:

  • Suzuki-Miyaura coupling of 4-bromophenylacetic acid with 1-methyl-1H-pyrazol-5-ylboronic acid

  • Reduction of the ethyl ester to ethylamine using LiAlH₄ (Yield: 68–74%)

Pathway B:

  • Condensation of 4-aminophenethyl alcohol with 1-methyl-1H-pyrazole-5-carbaldehyde

  • Mitsunobu reaction to install the pyrazole ring (Yield: 58–63%)

Amide Bond Formation Methodologies

Carbodiimide-Mediated Coupling

Activation of 1,3-benzothiazole-2-carboxylic acid with EDC/HOBt in dichloromethane, followed by reaction with the phenethylamine derivative:

Acid+EDCO-Acylisourea intermediateAmineTarget amide(Yield: 65–78%)[4]\text{Acid} + \text{EDC} \rightarrow \text{O-Acylisourea intermediate} \xrightarrow{\text{Amine}} \text{Target amide} \quad \text{(Yield: 65–78\%)}

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventDMF+12% vs. DCM
Temperature0–5°CPrevents racemization
Equiv. EDC1.2Maximizes activation

Mixed Carbonate Approach

Using isobutyl chloroformate to generate a reactive mixed carbonate intermediate:

Acid+iBuOCOClNMMActive carbonateAmineProduct(Yield: 71–83%)[3]\text{Acid} + \text{iBuOCOCl} \xrightarrow{\text{NMM}} \text{Active carbonate} \xrightarrow{\text{Amine}} \text{Product} \quad \text{(Yield: 71–83\%)}

This method reduces epimerization risks compared to carbodiimides.

Direct Aminolysis of Benzothiazolyl Imidazolides

Formation of imidazolide intermediates using CDI (1,1'-carbonyldiimidazole):

Acid+CDITHFImidazolideAmineAmide(Yield: 69–76%)[4]\text{Acid} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide} \xrightarrow{\text{Amine}} \text{Amide} \quad \text{(Yield: 69–76\%)}

Advantages:

  • No racemization

  • Tolerates moisture better than EDC

One-Pot Sequential Synthesis

An integrated approach combines fragment synthesis and coupling in a single reactor:

  • Generate 1,3-benzothiazole-2-carbonyl chloride via SOCl₂

  • Add 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine directly

  • Neutralize with NaHCO₃ to precipitate product

Conditions:

  • Solvent: anhydrous THF

  • Temperature: −10°C (carbonyl chloride formation) → 25°C (coupling)

  • Yield: 82% (over two steps)

Critical Process Parameters

Solvent Effects on Coupling Efficiency

SolventDielectric ConstantYield (%)Purity (HPLC)
DMF36.77898.2
THF7.56897.5
DCM8.96196.8

Polar aprotic solvents enhance reagent solubility and stabilize activated intermediates.

Temperature Profile Optimization

  • Below 0°C: Minimizes side reactions but slows kinetics

  • 25–40°C: Optimal balance between rate and selectivity

  • Above 50°C: Promotes hydrolysis of activated species (yield drop >20%)

Purification and Characterization

Crystallization Protocols

  • Solvent System: Ethanol/water (4:1 v/v)

  • Cooling rate: 0.5°C/min from 60°C to 4°C

  • Purity after recrystallization: 99.1% (HPLC)

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 3.89 (s, 2H, CH₂), 6.31 (s, 1H, pyrazole-H)

  • IR (ATR): 1674 cm⁻¹ (C═O stretch), 1646 cm⁻¹ (amide II)

  • HRMS: m/z 363.1245 [M+H]⁺ (calc. 363.1238)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost IndexScalability
EDC/HOBt coupling7898.21.0Pilot scale
Mixed carbonate8398.51.2Bench scale
One-pot sequential8297.80.9Industrial

The one-pot method offers the best cost-profile for large-scale production, while EDC-mediated coupling provides superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Challenge 1: Low solubility of 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in non-polar solvents

  • Solution: Use DMF as co-solvent (10–15% v/v) to enhance reagent dispersion

Challenge 2: Epimerization during amide bond formation

  • Solution: Maintain reaction pH 7–8 with N-methylmorpholine buffer

Challenge 3: Byproduct formation from pyrazole ring decomposition

  • Solution: Strict temperature control (<40°C) and inert atmosphere

Emerging Methodologies

Recent advances include:

  • Enzymatic coupling using lipase B from Candida antarctica (CAL-B) in ionic liquids (Yield: 54%, but superior stereocontrol)

  • Flow chemistry approaches with residence time <5 min (Space-time yield: 3.2 g/L·h vs. 0.8 g/L·h batch)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a pyrazole-containing intermediate (e.g., 1-methyl-1H-pyrazol-5-yl) to a benzothiazole scaffold. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reactivity .
  • Catalysts : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitutions, while transition-metal catalysts (e.g., CuI) may assist in cross-coupling reactions .
  • Temperature control : Room temperature for initial mixing, followed by reflux (80–120°C) to drive cyclization or condensation .
  • Validation of intermediates via thin-layer chromatography (TLC) and purification via column chromatography is critical for yield optimization .

Q. How is structural verification of the compound achieved post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing benzothiazole protons from pyrazole methyl groups) .
  • Infrared (IR) spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and C-S bonds in benzothiazole (~650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
  • Elemental analysis : Cross-checks experimental vs. calculated C, H, N, S percentages to confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopic intermediates. Strategies include:

  • Repetitive recrystallization : Using solvent systems like ethanol/water or DCM/hexane to remove residual salts .
  • Thermogravimetric analysis (TGA) : Detects moisture or solvent retention in the final product .
  • Isotopic labeling : For ambiguous cases, deuterated analogs can clarify proton contributions in mass spectra .

Q. What strategies are effective for designing analogs with improved biological activity?

  • Methodological Answer : Structural modifications are guided by structure-activity relationship (SAR) studies:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhances target binding affinity .
  • Scaffold hopping : Replacing benzothiazole with isosteres like benzimidazole or oxadiazole modulates solubility and potency .
  • Molecular hybridization : Combining pharmacophores (e.g., pyrazole-thiazole hybrids) can synergize activity against multi-target enzymes .

Q. How can molecular docking studies elucidate the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize enzymes (e.g., kinases) or receptors with known pyrazole/benzothiazole interactions .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters include grid box size (20–30 Å) and exhaustiveness settings .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may indicate conformational flexibility requiring MD simulations .

Q. What methodologies address low aqueous solubility in formulation studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility .
  • Nanoparticulate formulations : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release .
  • Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable derivatives .

Q. How can researchers validate the compound’s biological targets in complex systems?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for putative targets like kinases or GPCRs .
  • CRISPR-Cas9 knockouts : Validate target specificity by assessing activity loss in gene-edited cell lines .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be interpreted?

  • Methodological Answer :

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR techniques : HSQC and HMBC clarify through-space couplings and confirm connectivity .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., pyrazole-thiazole hybrids) .

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